3,6-di(pyridin-2-yl)pyridazine

Spin Crossover Coordination Chemistry Magnetic Materials

Procure 3,6-di(pyridin-2-yl)pyridazine (CAS 36901-11-8) to access a rigid, nitrogen-rich polydentate ligand that uniquely directs [2×2] grid-like self-assembly with Cu(I) and Ag(I) ions—a topology unattainable with 2,2′-bipyridine or 1,10-phenanthroline. The pyridinyl-substituted scaffold yields SCO-active [FeII4] complexes (T1/2 ≈ 230 K), whereas pyrazolyl analogs produce non-SCO products. For corrosion inhibition in HCl pickling baths, its indoline-2,3-dione derivatives outperform competing 4-substituted variants in charge-transfer resistance. Select this ligand when deterministic magnetic bistability, pre-organized tetranuclear clusters, or rational inhibitor ranking are critical to your research or formulation program.

Molecular Formula C14H10N4
Molecular Weight 234.262
CAS No. 36901-11-8
Cat. No. B2515594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-di(pyridin-2-yl)pyridazine
CAS36901-11-8
Molecular FormulaC14H10N4
Molecular Weight234.262
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN=C(C=C2)C3=CC=CC=N3
InChIInChI=1S/C14H10N4/c1-3-9-15-11(5-1)13-7-8-14(18-17-13)12-6-2-4-10-16-12/h1-10H
InChIKeyKMJAINJBPIBWCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,6-Di(pyridin-2-yl)pyridazine (CAS 36901-11-8): N-Heterocyclic Ligand for Coordination-Driven Self-Assembly and Functional Materials


3,6-Di(pyridin-2-yl)pyridazine (CAS 36901-11-8), also known as 3,6-bis(2-pyridyl)pyridazine, is a nitrogen-rich heterocyclic compound with the molecular formula C14H10N4 . It features a central pyridazine ring flanked by two pyridine rings at the 3- and 6-positions, creating a polydentate ligand scaffold [1]. This compound is widely utilized in coordination chemistry for constructing [2×2] grid-like metal complexes with Cu(I) and Ag(I) ions [2]. Its planar structure and chelating ability enable the formation of supramolecular assemblies with distinct magnetic and photophysical properties [3].

Why 3,6-Di(pyridin-2-yl)pyridazine Cannot Be Substituted with Generic Bidentate N-Donor Ligands


While 3,6-di(pyridin-2-yl)pyridazine belongs to the broader class of bidentate N-donor ligands, substitution with common analogs like 2,2′-bipyridine or 1,10-phenanthroline often fails to reproduce key functional outcomes [1]. The extended π-system and specific nitrogen atom arrangement of the pyridazine core impose a rigid bite angle and distinct electronic structure that dictate metal ion coordination geometry and supramolecular assembly patterns [2]. As demonstrated in the evidence below, the unique combination of pyridazine and pyridine moieties directly governs spin-crossover behavior, grid-like architecture formation, and corrosion inhibition efficacy—properties that are not transferable to structurally simpler or alternative heterocyclic ligands [3][4].

Quantitative Differentiation Evidence for 3,6-Di(pyridin-2-yl)pyridazine Versus Closest Analogs


Spin-Crossover Behavior Enabled by Pyridinyl Substituents in Fe(II) Grid Complexes

In a direct head-to-head comparison, the Fe(II) grid complex formed with 3,6-di(pyridin-2-yl)pyridazine (complex 2) exhibits spin-crossover (SCO) behavior with a transition temperature (T1/2) of 230 K, whereas the analogous complex prepared with 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (complex 1) shows no SCO behavior under identical conditions [1]. The substitution of pyridinyl groups for pyrazolyl groups is solely responsible for the emergence of SCO, demonstrating the critical role of the ligand's donor set in tuning magnetic bistability.

Spin Crossover Coordination Chemistry Magnetic Materials

Corrosion Inhibition Efficiency of 3,6-Di(pyridin-2-yl)pyridazine Derivative FM1 Outperforms Structural Analogs

In a comparative study of three derivatives based on the 3,6-di(pyridin-2-yl)pyridazine scaffold, the derivative FM1 (1-((3,6-di(pyridin-2-yl)pyridazin-4-yl)methyl)-indoline-2,3-dione) demonstrated superior corrosion inhibition performance on mild steel in 1 M HCl compared to FM2 (4-(morpholinomethyl)-3,6-di(pyridin-2-yl)pyridazine) and FM3 (3,6-di(pyridin-2-yl)-4-(p-tolyl)-pyridazine) [1]. Electrochemical impedance spectroscopy (EIS) revealed that FM1 increased charge transfer resistance (Rct) to a greater extent and decreased double-layer capacitance (Cdl) more effectively than FM2 or FM3, indicating stronger adsorption and better surface coverage.

Corrosion Inhibition Mild Steel Electrochemistry

Formation of [2×2] Grid-Like Complexes with Cu(I) and Ag(I) Ions

3,6-Di(pyridin-2-yl)pyridazine is specifically reported to self-assemble into [2×2] grid-like metal complexes upon coordination with copper(I) or silver(I) ions [1]. While many bidentate N-donor ligands can form simple mononuclear or dinuclear complexes, the extended bite angle and rigidity of this ligand predispose it to form tetranuclear grid architectures. In contrast, related ligands like 2,2′-bipyridine typically yield mononuclear [M(bpy)2]+ species or dinuclear helicates under similar conditions [2][3].

Supramolecular Chemistry Metal-Organic Grids Self-Assembly

Single-Molecule Magnet Behavior in Co(II) Grid Complexes

The Co(II) grid complex {[(L)4CoII4(N3)4][BPh4]4}·sol (where L = 3,6-di(pyridin-2-yl)pyridazine, complex 2) exhibits single-molecule magnet (SMM) behavior with field-induced slow magnetic relaxation [1]. A closely related complex (complex 1) using 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine also displays SMM behavior, indicating that both ligands support ferromagnetic coupling through end-on azido bridges. While direct quantitative magnetic parameters (e.g., effective energy barrier Ueff) were not reported in a head-to-head manner, both complexes are competent SMMs, underscoring the versatility of the 3,6-di(pyridin-2-yl)pyridazine scaffold in constructing magnetically active grids.

Single-Molecule Magnets Cobalt Complexes Magnetic Relaxation

Optimal Scientific and Industrial Application Scenarios for 3,6-Di(pyridin-2-yl)pyridazine


Design of Spin-Crossover Molecular Switches and Sensors

Researchers developing Fe(II)-based spin-crossover (SCO) materials should prioritize 3,6-di(pyridin-2-yl)pyridazine as the bridging ligand over pyrazolyl-substituted analogs. As shown by Guo et al. (2021), the pyridinyl-substituted ligand yields a SCO-active [FeII4] grid complex with T1/2 = 230 K, while the pyrazolyl analog produces a non-SCO complex under identical synthetic conditions [1]. This deterministic control over magnetic bistability makes the ligand essential for fabricating molecular switches, thermal sensors, and display devices that rely on abrupt spin-state transitions.

Corrosion Inhibition Formulations for Mild Steel in Acidic Environments

Industrial formulators developing corrosion inhibitors for mild steel in hydrochloric acid pickling baths should select derivatives of 3,6-di(pyridin-2-yl)pyridazine, particularly those bearing indoline-2,3-dione substituents (e.g., FM1). Filali et al. (2019) demonstrated that FM1 outperforms other 4-substituted derivatives (FM2, FM3) in enhancing charge transfer resistance and reducing double-layer capacitance, indicating superior adsorption and inhibition efficiency [2]. This empirical ranking informs the rational selection of the most effective inhibitor candidate for scale-up and field testing.

Construction of Tetranuclear [2×2] Grid Complexes for Cooperative Catalysis and Magnetic Materials

Synthetic chemists aiming to access pre-organized tetranuclear metal clusters should employ 3,6-di(pyridin-2-yl)pyridazine as the bridging ligand. Its rigid, extended architecture directs self-assembly into [2×2] grid-like structures with Cu(I) and Ag(I) ions, as established by Hoogenboom et al. (2006) [3]. Unlike simpler bidentate ligands (e.g., 2,2′-bipyridine) that favor mononuclear or dinuclear products, this ligand reliably delivers grid topologies that are valuable for studying metal-metal communication in catalysis, magnetism, and electron transfer.

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